molecular formula C22H22ClN3O3S2 B11121368 N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-chlorobenzamide

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-chlorobenzamide

Cat. No.: B11121368
M. Wt: 476.0 g/mol
InChI Key: WMRKHUOPWGYWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a thiazole ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of 4-(azepane-1-sulfonyl)phenylamine with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-aminothiazole under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE is unique due to its combination of an azepane ring, a thiazole ring, and a chlorobenzamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H22ClN3O3S2

Molecular Weight

476.0 g/mol

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C22H22ClN3O3S2/c23-19-8-4-3-7-18(19)21(27)25-22-24-20(15-30-22)16-9-11-17(12-10-16)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,24,25,27)

InChI Key

WMRKHUOPWGYWIS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.